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Introduction

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) is a high-performance,
amine-reactive fluorescent dye widely utilized in live-cell imaging. As a fluorinated analog of
fluorescein, OG 488, SE offers significant advantages, including enhanced photostability and
reduced pH sensitivity within the physiological range, making it an exceptional tool for dynamic
cellular studies.[1][2][3][4] Its succinimidyl ester moiety readily reacts with primary amines on
proteins and other biomolecules to form stable covalent bonds, enabling precise and robust
labeling for a variety of live-cell imaging applications.[5] These application notes provide
detailed protocols for the use of OG 488, SE in live-cell imaging, with a focus on protein
labeling, cell viability assessment, and tracking of dynamic cellular processes such as
endocytosis.

Quantitative Data Summary

A clear understanding of the photophysical properties of OG 488, SE is crucial for designing
and executing successful live-cell imaging experiments. The following table summarizes the
key quantitative data for this fluorophore.
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Property Value Reference

Maximum Excitation

~496 nm [6]
Wavelength (Aex)
Maximum Emission

~524 nm [6]
Wavelength (Aem)
Molar Extinction Coefficient (g) ~76,000 cm—1M~1 [7]
Fluorescence Quantum Yield

~0.91 +0.05 [1]
(P)
pKa ~4.6 [8][9]

Key Applications and Protocols
Labeling of Proteins for Live-Cell Imaging

OG 488, SE is an ideal candidate for covalently labeling purified proteins, such as antibodies or
ligands, which can then be introduced into the cellular environment for tracking and analysis.

Materials:

Purified protein (e.g., antibody, ligand) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

OG 488, SE

Anhydrous dimethyl sulfoxide (DMSO)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Bovine Serum Albumin (BSA) for stabilization (optional)

Procedure:

e Protein Preparation:
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o Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium
salts, as these will compete with the labeling reaction. If necessary, dialyze the protein
against a suitable buffer like PBS.

o Adjust the protein concentration to 1-5 mg/mL for optimal labeling.

e Dye Preparation:

o Prepare a stock solution of OG 488, SE in anhydrous DMSO at a concentration of 1-10
mg/mL. This solution should be prepared fresh and protected from light.

e Labeling Reaction:
o Dissolve the protein in the reaction buffer.

o Slowly add the desired molar excess of the OG 488, SE stock solution to the protein
solution while gently stirring. A molar ratio of 5-15 moles of dye per mole of protein is a
good starting point, but the optimal ratio should be determined empirically for each protein.

o Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
 Purification:

o Separate the OG 488, SE-labeled protein from the unreacted dye using a size-exclusion
chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

o Collect the fractions containing the labeled protein, which will be the first colored fractions
to elute.

o Characterization and Storage:

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm and 496 nm.

o Store the labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term
storage. Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can
prevent denaturation and aggregation.
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Live/Dead Cell Discrimination

The membrane-impermeant nature of OG 488, SE allows for its use in distinguishing between
live and dead cells. In live cells with intact membranes, the dye has limited access to
intracellular proteins and primarily labels cell surface proteins, resulting in dim fluorescence. In
contrast, dead cells with compromised membranes allow the dye to readily enter the cytoplasm
and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent
signal.[5][10][11]

Materials:

Cell suspension or adherent cells

Phosphate-buffered saline (PBS) or other protein-free buffer

OG 488, SE stock solution (1 mg/mL in DMSO)

Fluorescence microscope with appropriate filter sets
Procedure:
e Cell Preparation:

o For adherent cells, grow them on coverslips or in imaging dishes. For suspension cells,
wash and resuspend them in a protein-free buffer like PBS. It is critical to perform the
staining in a protein-free medium to avoid the dye reacting with proteins in the buffer.[10]

e Staining:

o Dilute the OG 488, SE stock solution in the protein-free buffer to a final concentration of
0.5-5 pg/mL. The optimal concentration may vary depending on the cell type and should
be determined empirically.

o Add the staining solution to the cells and incubate for 15-30 minutes at room temperature,
protected from light.

e Washing:
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o Wash the cells 2-3 times with PBS or a complete cell culture medium to remove the
unbound dye.

e Imaging:

o Image the cells using a fluorescence microscope with a standard FITC/GFP filter set. Live
cells will show dim green fluorescence, while dead cells will exhibit bright green
fluorescence.

Tracking Receptor-Mediated Endocytosis

Fluorescently labeling a ligand with OG 488, SE allows for the visualization and tracking of its
binding to a cell surface receptor and subsequent internalization through endocytosis.

Materials:

e OG 488, SE-labeled ligand (prepared as in Protocol 1)

 Live cells expressing the receptor of interest, cultured on imaging dishes
 Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

o Confocal or widefield fluorescence microscope equipped with a temperature and CO2-
controlled environmental chamber

Procedure:
o Cell Culture:

o Plate the cells on imaging dishes and allow them to adhere and grow to the desired
confluency.

e Labeling and Stimulation:
o Replace the culture medium with pre-warmed live-cell imaging medium.

o Add the OG 488, SE-labeled ligand to the medium at a concentration known to induce
receptor binding and internalization.
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o Place the imaging dish on the microscope stage within the environmental chamber (37°C,
5% CO2).

e Live-Cell Imaging:

o Acquire images at regular intervals (e.g., every 30-60 seconds) to capture the dynamic
process of ligand binding, clustering on the cell surface, and internalization into endocytic
vesicles.

o Use the lowest possible excitation light intensity to minimize phototoxicity and
photobleaching.

o Data Analysis:

o Analyze the time-lapse image series to quantify the rate of endocytosis, track the
movement of internalized vesicles, and observe their intracellular trafficking pathways.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ucl.ac.uk [ucl.ac.uk]

2. A live-imaging protocol for tracking receptor dynamics in single cells - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-
protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nim.nih.gov]

. researchgate.net [researchgate.net]

. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]

. app.fluorofinder.com [app.fluorofinder.com]

. Extinction Coefficient [Oregon Green 488] | AAT Bioquest [aatbio.com]

. Oregon Green 488 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

°
(] [e0] ~ (0] (62} H

. Oregon Green 488 Dye | Thermo Fisher Scientific - IN [thermofisher.com]

e 10. How To Identify Living, dead, and apoptotic cells with flow cytometry
[expertcytometry.com]

e 11. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for OG 488, SE in Live-
Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198335#0g-488-se-in-live-cell-imaging-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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